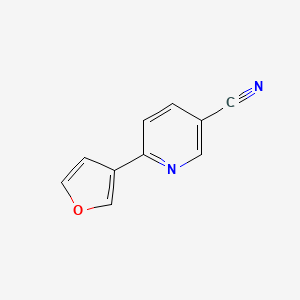

6-(Furan-3-yl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

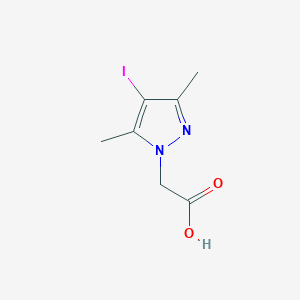

“6-(Furan-3-yl)nicotinonitrile” is an organic compound that consists of a pyridine ring with a nitrile group attached to the 3-position . It is a colorless solid and is produced by ammoxidation of 3-methylpyridine .

Synthesis Analysis

The synthesis of new series of nicotinonitrile and furo[2,3-2b]pyridine heterocycles bearing thiophene substituent has been described in the literature . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .Molecular Structure Analysis

The newly synthesized compounds were characterized by extensive NMR analysis data, including 1D-NMR experiments (1H and 13C) and 2D-NMR experiments (COSY, HMBC, HSQC), as well as HRESIMS data .Chemical Reactions Analysis

The ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo[2,3-b]pyridines in moderate to good yields .Applications De Recherche Scientifique

Application in Bioorganic Chemistry

Specific Scientific Field

Bioorganic Chemistry

Summary of the Application

“6-(Furan-3-yl)nicotinonitrile” is used in the synthesis of new nicotinonitrile-furan hybrids, which are evaluated for their hypoglycemic activity .

Methods of Application or Experimental Procedures

The synthesis involves three-component pyridine synthesis based on tandem reactions of Knoevenagel condensation-Michael addition-heterocyclization using furfural, cyanothioacetamide and Meldrum’s acid (or allyl acetoacetate) as the starting reagents .

Results or Outcomes

All four new compounds were characterized by spectral methods and found to have remarkable hypoglycemic activity. The compound showed more potent hypoglycemic effect than the reference drug metformin without pronounced hepatotoxicity .

Application in Green Synthesis

Specific Scientific Field

Green Chemistry

Summary of the Application

“6-(Furan-3-yl)nicotinonitrile” is used in the green synthesis of nicotinonitriles via cooperative vinylogous anomeric-based oxidation .

Methods of Application or Experimental Procedures

The details of the methods of application or experimental procedures are not available in the source .

Results or Outcomes

The results or outcomes of this application are not available in the source .

Application in Drug Development

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“6-(Furan-3-yl)nicotinonitrile” is a key component in many drugs available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone . These drugs have been synthesized using nicotinonitrile derivatives, highlighting the importance of “6-(Furan-3-yl)nicotinonitrile” in drug development .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not available in the source .

Results or Outcomes

Application in Material Science

Specific Scientific Field

Material Science

Summary of the Application

“6-(Furan-3-yl)nicotinonitrile” is used in the investigation of weight loss (WL) technique .

Results or Outcomes

Application in Electrical Materials

Summary of the Application

Some nicotinonitrile derivatives, including “6-(Furan-3-yl)nicotinonitrile”, are used as electrical materials .

Results or Outcomes

Application in Optical Materials

Specific Scientific Field

Optical Engineering

Summary of the Application

“6-(Furan-3-yl)nicotinonitrile” is used in the development of optical materials .

Orientations Futures

The future directions for “6-(Furan-3-yl)nicotinonitrile” could potentially involve further exploration of its biological effects, given that related compounds have shown a variety of such effects . Additionally, the concept of molecular hybridization, which involves combining two or more pharmacophore scaffolds in one molecule, could be an interesting avenue for future research .

Propriétés

IUPAC Name |

6-(furan-3-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXYZFZJXWWPGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Furan-3-yl)nicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

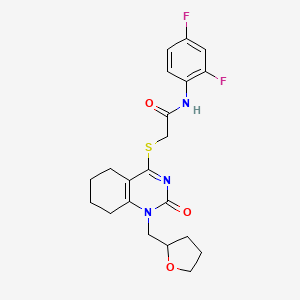

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2899718.png)

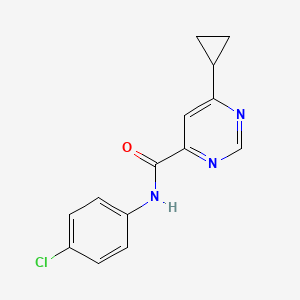

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B2899722.png)

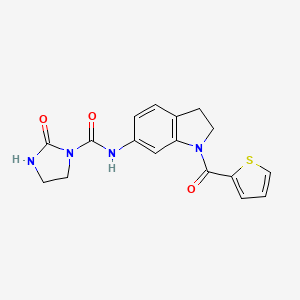

![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2899725.png)

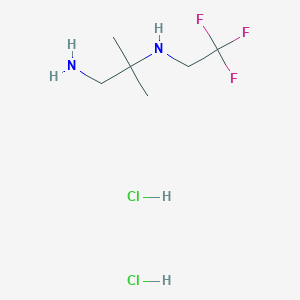

![3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2899736.png)